High-Purity Synthesis and Purification of tert-Butylphenyl Diphenyl Phosphate (t-BDPP)
High-Purity Synthesis and Purification of tert-Butylphenyl Diphenyl Phosphate (t-BDPP)
This technical guide details the high-purity synthesis and purification of 4-tert-Butylphenyl diphenyl phosphate (t-BDPP), specifically targeting the requirements of analytical toxicology and metabolic stability assays used in drug development.
Unlike industrial protocols that yield statistical mixtures (containing triphenyl phosphate and bis-substituted analogs), this guide focuses on a convergent synthetic route to isolate the Single Chemical Entity (SCE) required for use as a reference standard.
Grade: Analytical Reference Standard (>99.5% Purity) CAS (Generic Mixture): 56803-37-3 | Target Molecule: 4-tert-Butylphenyl diphenyl phosphate
Executive Summary & Retrosynthetic Logic
Commercially available t-BDPP is typically a technical-grade mixture containing ~40% triphenyl phosphate (TPP), ~50% mono-t-butyl derivative, and ~10% bis/tris-derivatives. For drug development applications—specifically when assessing off-target endocrine disruption or hepatic clearance—this heterogeneity is unacceptable.
To achieve a single chemical entity, we reject the "one-pot" reaction of POCl₃ with mixed phenols. Instead, we utilize a nucleophilic displacement strategy using purified Diphenyl Chlorophosphate (DPPC) and 4-tert-butylphenol. This ensures the stoichiometry favors the mono-substituted product and simplifies the purification landscape.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Convergent retrosynthetic disconnection minimizing statistical byproducts.
Experimental Protocol: Synthesis of t-BDPP
Objective: Synthesize 4-tert-butylphenyl diphenyl phosphate with minimal TPP contamination.
Reagents & Materials
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Diphenyl Chlorophosphate (DPPC): >98% purity. (Avoid synthesizing from POCl₃ in-situ to prevent TPP formation).
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4-tert-Butylphenol: >99%, recrystallized from hexanes if necessary.
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Triethylamine (TEA): Dried over KOH.
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4-Dimethylaminopyridine (DMAP): Catalyst (5 mol%).
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Dichloromethane (DCM): Anhydrous (HPLC Grade).
Reaction Workflow
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Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer, dissolve 4-tert-butylphenol (15.0 g, 0.10 mol, 1.0 equiv) and DMAP (0.61 g, 0.005 mol) in anhydrous DCM (150 mL).
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Base Addition: Add Triethylamine (15.3 mL, 0.11 mol, 1.1 equiv) to the solution. Cool the mixture to 0°C using an ice/salt bath.
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Electrophile Addition: Dissolve Diphenyl Chlorophosphate (26.8 g, 0.10 mol, 1.0 equiv) in DCM (50 mL). Add this solution dropwise over 60 minutes, maintaining internal temperature <5°C.
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Why: Slow addition at low temperature prevents transesterification (scrambling) of the phenyl groups, a common issue in phosphate ester synthesis.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
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Monitoring: Check reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting phenol spot (Rf ~0.4) should disappear.
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Purification Strategy: The "Self-Validating" System
Distillation is often insufficient for separating t-BDPP (BP ~250°C/5mmHg) from Triphenyl Phosphate (BP ~240°C/5mmHg) due to overlapping boiling points. A chromatographic approach is mandatory for reference-grade material.
Workup Protocol
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Quench: Pour reaction mixture into ice-cold 1M HCl (200 mL) to neutralize excess amine.
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Wash:
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Wash organic layer with 1M HCl (2 x 100 mL).
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Critical Step: Wash with 1M NaOH (3 x 100 mL) to remove unreacted 4-tert-butylphenol and any diphenyl phosphate hydrolysis products. Phenols are ionizable and will partition into the aqueous base; the triester product will not.
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Wash with Brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Flash Column Chromatography
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Stationary Phase: Silica Gel 60 (230-400 mesh).
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Mobile Phase: Gradient elution from 100% Hexanes → 90:10 Hexanes:Ethyl Acetate.
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Fraction Collection: t-BDPP typically elutes after Triphenyl Phosphate (if present) due to the bulky tert-butyl group slightly increasing lipophilicity but also affecting interaction with silica.
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Validation: Collect fractions and spot on TLC. Visualize with UV (254 nm) and Iodine stain.
Purification Logic Diagram (DOT)
Figure 2: Purification workflow ensuring removal of ionizable impurities and structural analogs.
Characterization & Quality Control
To validate the material for drug development assays, the following data must be generated.
Nuclear Magnetic Resonance (NMR)
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³¹P NMR (162 MHz, CDCl₃):
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Expectation: A single singlet peak at approximately -17 to -18 ppm (relative to H₃PO₄).
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Fail Criteria: Any secondary peaks indicate TPP contamination or hydrolysis products (diphenyl phosphate).
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¹H NMR (400 MHz, CDCl₃):
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δ 7.15–7.40 (m, 10H): Phenyl protons.
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δ 7.10 (d, 2H): Protons ortho to phosphate on the t-butyl ring.
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δ 7.35 (d, 2H): Protons meta to phosphate (ortho to t-butyl).
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δ 1.30 (s, 9H): tert-Butyl group.
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Integration Check: The ratio of aromatic protons (14H) to aliphatic protons (9H) must be ~1.55.
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Mass Spectrometry (LC-MS/GC-MS)
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Method: ESI+ or EI.
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Molecular Ion: [M+H]⁺ = 383.14 m/z (Calculated MW: 382.39).
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Fragmentation (EI): Look for loss of methyl (M-15) and the diphenyl phosphate ion (m/z 250).
Physical Properties Table
| Property | Value | Relevance |
| Appearance | Colorless viscous liquid or white solid | Purity indicator (Yellowing = oxidation/amines) |
| Boiling Point | 245–260°C (at 760 mmHg) | High thermal stability |
| Solubility | DMSO, Methanol, DCM | Compatible with standard bioassay vehicles |
| Purity Target | >99.5% (HPLC Area%) | Required for toxicology standards |
Safety & Handling in Drug Development
Toxicity Warning: Like many organophosphates, t-BDPP exhibits biological activity.[1] It has been detected in human urine and is known to bind to liver microsomes and inhibit DNA polymerase.[1]
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Handling: Use nitrile gloves and work in a fume hood.
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Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
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Disposal: Incineration via a licensed chemical waste contractor. Do not dispose of down the drain (aquatic toxicity).
References
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Environment Agency (UK). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). [Link][1][2][3][4][5][6][7][8][9][10][11]
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Scientific Polymer Products, Inc. Safety Data Sheet: t-Butyl phenyl diphenyl phosphate. [Link]
Sources
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- 5. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of solid reactive organophosphorus‐nitrogen flame retardant and its application in epoxy resin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. tert-Butylphenyl diphenyl phosphate (83242-23-3) for sale [vulcanchem.com]
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